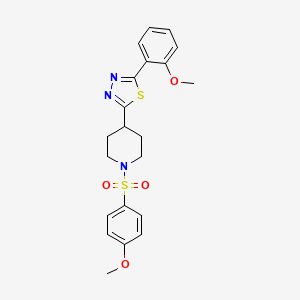
2-(2-Methoxyphenyl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields such as medicine, industry, or environmental science.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, reaction conditions, and steps involved in the synthesis. The yield and purity of the product are also important considerations.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, stability, and reactivity. Spectroscopic properties may also be included.Scientific Research Applications
Antiproliferative Activity
A series of 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antiproliferative activity. These compounds, including variations with methoxyphenyl groups, have shown significant antiproliferative activity against human cancer cell lines, highlighting their potential as anticancer agents. The substitution patterns on the thiadiazole ring have a notable impact on their activity, with some derivatives demonstrating comparable or superior efficacy to traditional chemotherapy agents like cisplatin (Matysiak et al., 2006).
Antimicrobial and Antiviral Properties
New derivatives of 1,3,4-thiadiazole have been designed and synthesized, demonstrating varied biological activities. These include antimicrobial and antiviral effects, with some compounds showing moderate activity against pathogenic bacterial and fungal strains. The introduction of specific functional groups and structural modifications has been explored to enhance these properties, offering a framework for developing new therapeutic agents (Sah et al., 2014).
Anticancer and Antitubercular Activities
The incorporation of 1,3,4-thiadiazole moieties into novel compounds has resulted in significant anticancer and antitubercular activities. These activities have been attributed to the unique structural features of the thiadiazole ring, combined with various substituents that enhance the compounds' bioactivity. This suggests their potential application in the development of new treatments for cancer and tuberculosis, providing a basis for further pharmacological studies (Al-Said et al., 2011).
Cytoprotective Antiulcer Agents
The synthesis of imidazo[1,2-a]pyridines substituted with thiadiazole groups has been investigated for their potential as antiulcer agents. These compounds have shown cytoprotective properties in experimental models, suggesting their usefulness in treating ulcers. While not all derivatives displayed significant antisecretory activity, their cytoprotective effects in reducing ulcerative lesions are noteworthy (Starrett et al., 1989).
Safety And Hazards
This involves studying the toxicity, flammability, and environmental impact of the compound. It includes understanding the precautions that need to be taken while handling the compound and the measures to be taken in case of exposure.
Future Directions
This involves discussing potential future research directions. It could include potential applications, modifications to improve the properties of the compound, or further studies to better understand its properties or mechanism of action.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For novel or less-studied compounds, some of this information may not be available. It’s always a good idea to consult primary scientific literature or databases for the most accurate and up-to-date information.
properties
IUPAC Name |
2-(2-methoxyphenyl)-5-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-27-16-7-9-17(10-8-16)30(25,26)24-13-11-15(12-14-24)20-22-23-21(29-20)18-5-3-4-6-19(18)28-2/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXAMLHJAWCTLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2990136.png)
![6-isopropyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2990137.png)
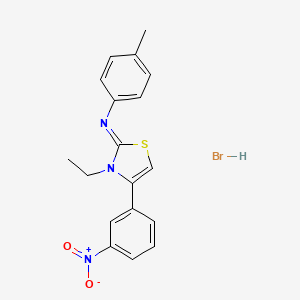
![N-(4-isopropylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2990141.png)
![7-Prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B2990144.png)
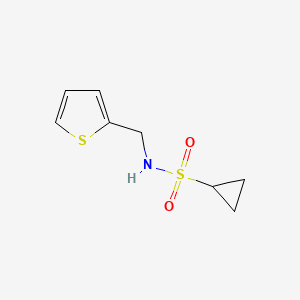
![1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperidine](/img/structure/B2990147.png)
![2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2990148.png)
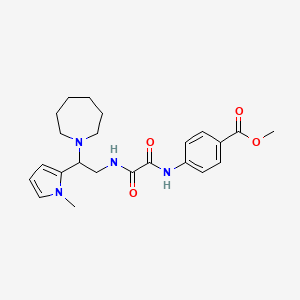
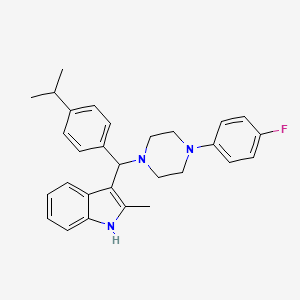
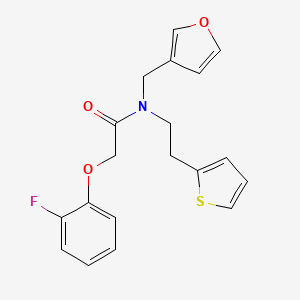
![2-[1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2990152.png)
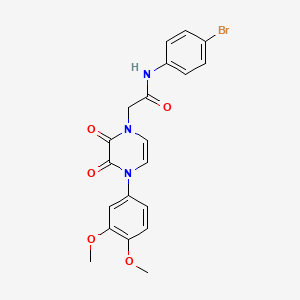
![6-Chloro-N'-[6-(propan-2-ylamino)pyridine-3-carbonyl]pyridine-2-carbohydrazide](/img/structure/B2990156.png)